(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol
Overview
Description
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is a chiral compound that features a pyrrolidine ring with a hydroxyl group and a carbamate-protected amino group. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the pyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the Boc Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine. This is done by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyrrolidine ring through a selective oxidation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology and Medicine
Pharmaceuticals: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Enzyme Inhibitors: Used in the development of enzyme inhibitors due to its ability to interact with specific enzyme active sites.
Industry
Material Science: Employed in the synthesis of polymers and other materials that require specific chiral properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The Boc and Cbz protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, to reveal the active amino and hydroxyl functionalities.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Boc-4-amino-3-pyrrolidinol: Lacks the Cbz protecting group, making it less bulky and potentially more reactive.
(3S,4S)-1-Cbz-4-amino-3-pyrrolidinol: Lacks the Boc protecting group, which may affect its solubility and reactivity.
Uniqueness
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is unique due to the presence of both Boc and Cbz protecting groups, which provide steric hindrance and stability during synthetic transformations. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBSDMSNGMRKCQ-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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